

Technical Guide: 4-Chlorophenylguanidine Carbonate

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Compound of Interest

Compound Name:	4-Chlorophenylguanidine carbonate
CAS No.:	61705-88-2
Cat. No.:	B1585702

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Basic Properties, Synthesis, and Application Profiles

Part 1: Executive Summary & Chemical Identity

4-Chlorophenylguanidine Carbonate (1-(4-Chlorophenyl)guanidine carbonate) is a specialized salt form of the guanidine derivative, 4-chlorophenylguanidine.^[1] While the hydrochloride salt is more commonly encountered in basic research, the carbonate salt (CAS 61705-88-2) is valued in industrial and process chemistry for its unique solubility profile and "clean" reactivity—releasing only carbon dioxide and water upon acidification, thereby avoiding the introduction of persistent halide counter-ions (like chloride) that can poison downstream catalysts.^[1]

This guide details the physicochemical properties, synthesis logic, and handling protocols for this compound, serving as a reference for researchers in medicinal chemistry and agrochemical development.

Chemical Identity Table^[2]^[3]^[4]

Property	Data
Chemical Name	1-(4-Chlorophenyl)guanidine carbonate
CAS Number	61705-88-2
Molecular Formula	C ₁₅ H ₁₈ Cl ₂ N ₆ O ₃ (Assumed 2:1 stoichiometry) or C ₈ H ₁₀ ClN ₃ O ₃ (1:[1]1)
Molecular Weight	~401.25 g/mol (2:1 Salt) / 231.64 g/mol (1:1 Salt)
Appearance	White to off-white crystalline powder
Melting Point	130–134°C (Decomposition)
Solubility	Moderate in water; Soluble in DMSO, Methanol
pKa (Base)	~10.7 (Guanidine moiety)



Note on Stoichiometry: Commercial "guanidine carbonates" often exist as the diguanidinium carbonate (2:1 base:acid ratio). For 4-chlorophenylguanidine, the 2:1 form is thermodynamically favored in the solid state, stabilizing the hygroscopic free base.

Part 2: Physicochemical Characterization

Solubility & Stability Profile

Unlike the highly water-soluble unsubstituted guanidine carbonate (450 g/L), the 4-chlorophenyl moiety introduces significant lipophilicity.[1] This makes the carbonate salt an ideal "phase-transfer" candidate—sufficiently stable in solid form but readily dissociating in aqueous-organic biphasic systems.[1]

- Hygroscopicity: Significantly lower than the hydrochloride salt, making it easier to weigh and handle in non-climate-controlled environments.[1]

- **Thermal Stability:** The compound decomposes upon melting (~130°C), releasing CO₂. This property is exploited in in situ free-basing protocols where heat drives the reaction forward by removing the volatile acid component.[1]

Analytical Profiling (HPLC/LC-MS)

For quality control, the carbonate is typically converted to the free base or HCl salt in situ during analysis.[1]

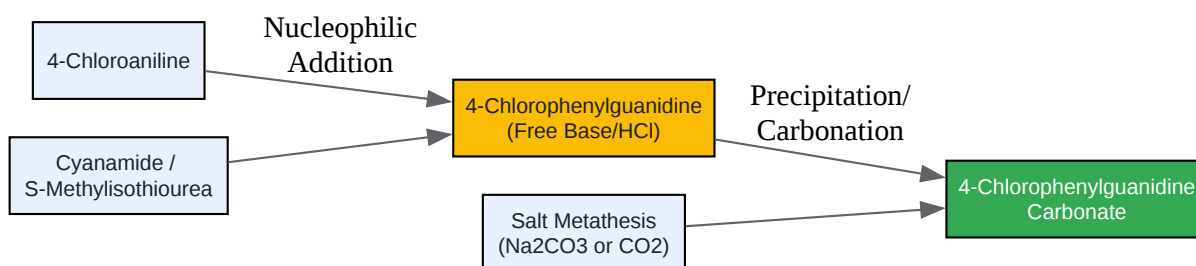
- HPLC Method: C18 Reverse Phase column.[1]
- Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.[1]
- Detection: UV at 254 nm (aromatic ring).[1]
- Mass Spec: ESI+ mode will show the parent ion

at m/z ~170.05 (for the 4-chlorophenylguanidine cation).[1] The carbonate anion is not detected in positive mode.[1]

Part 3: Synthesis & Production Workflow

The synthesis of **4-chlorophenylguanidine carbonate** is a stepwise process designed to maximize yield while minimizing side reactions (such as polymerization of cyanamide).[1]

Synthesis Logic Diagram



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Caption: Stepwise conversion of aniline precursor to the stable carbonate salt form.

Detailed Experimental Protocol: Carbonate Formation

Context: This protocol assumes starting from the commercially available 4-chlorophenylguanidine hydrochloride.[1]

- Dissolution: Dissolve 10.0 g (48.5 mmol) of 4-chlorophenylguanidine hydrochloride in 50 mL of deionized water. Ensure complete dissolution (mild heating to 40°C may be required).[1]
- Neutralization & Carbonation:
 - Prepare a saturated solution of Sodium Carbonate (Na_2CO_3).[1]
 - Slowly add the carbonate solution to the guanidine solution under vigorous stirring.
 - Observation: A white precipitate will begin to form as the pH rises and the insoluble carbonate salt nucleates.
- Crystallization: Cool the mixture to 0–5°C and stir for 2 hours to maximize yield. The carbonate salt is less soluble in cold water than the hydrochloride.
- Filtration: Filter the white solid under vacuum.
- Washing: Wash the cake with ice-cold water (2 x 10 mL) to remove residual sodium chloride. Crucial: Do not over-wash, as the product has moderate water solubility.
- Drying: Dry in a vacuum oven at 45°C for 12 hours. Warning: Do not exceed 60°C to prevent thermal decomposition (decarboxylation).[1]

Part 4: Applications in Drug Development

Urokinase Inhibition & ASIC3 Modulation

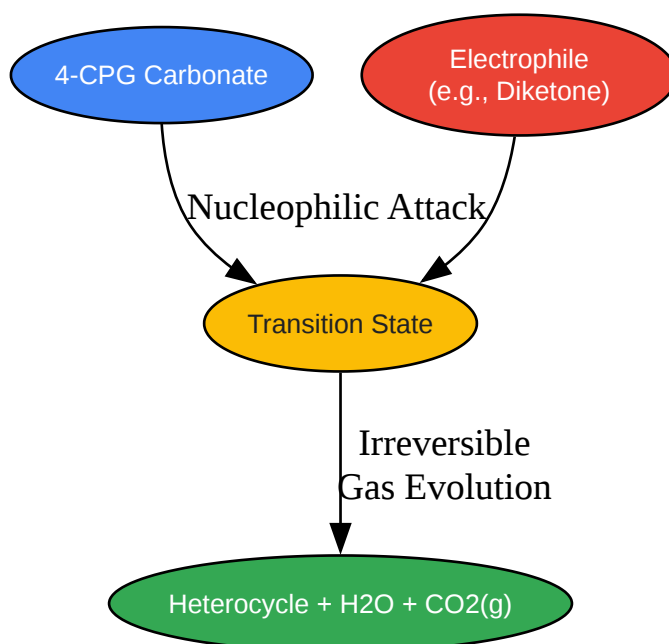
Research indicates that 4-chlorophenylguanidine derivatives act as:

- Urokinase Inhibitors: Targeting the serine protease involved in cancer metastasis.
- ASIC3 Modulators: Acting as positive allosteric modulators for Acid-Sensing Ion Channel 3, a key receptor in pain perception.[1] The carbonate form allows for precise pH control in physiological buffers during patch-clamp experiments.[1]

"Clean" Intermediate for Synthesis

In the synthesis of complex heterocycles (e.g., imidazoles or pyrimidines), using the carbonate salt prevents the accumulation of chloride ions.

Mechanism of Action (Chemical): When reacted with an electrophile (e.g., a diketone), the carbonate anion neutralizes the generated protons, forming H_2CO_3 which decomposes to H_2O and CO_2 . This drives the equilibrium forward entropically.[1]



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Caption: Entropic drive provided by carbonate decomposition during heterocycle synthesis.[1]

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2] Signal Word: Warning.

Hazard Category	Statement	Precaution
Acute Toxicity	Harmful if swallowed (H302). [1]	Do not eat/drink in lab.[1] Wash hands post-handling.[1] [3]
Skin Corrosion	Causes skin irritation (H315). [1][2]	Wear nitrile gloves and lab coat.[1]
Eye Damage	Causes serious eye irritation (H319).[1][2]	Wear safety goggles.[1] Rinse immediately if contacted.[1][3]
Thermal	Decomposes >130°C releasing CO ₂ /NO _x .	Store below 30°C. Avoid high- heat drying.[1]

Storage: Store in a tightly closed container in a cool, dry place. Carbonates can slowly degrade if exposed to acidic fumes or high humidity.[1]

References

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